molecular formula C8H15NOS B13557981 2-(Cyclohexyloxy)ethanethioamide

2-(Cyclohexyloxy)ethanethioamide

Cat. No.: B13557981
M. Wt: 173.28 g/mol
InChI Key: ADICCKPEKUUDKF-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)ethanethioamide is an organic compound with the molecular formula C8H15NOS It is characterized by the presence of a cyclohexyloxy group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)ethanethioamide typically involves the reaction of cyclohexanol with ethanethioamide under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethanethioamide moiety can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted ethanethioamides depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexyloxy)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Thioacetamide: Similar in structure but lacks the cyclohexyloxy group.

    Ethanethioamide: The simplest thioamide, without any substituents.

    Cyclohexyloxyacetamide: Contains a cyclohexyloxy group but has an amide instead of a thioamide.

Uniqueness

2-(Cyclohexyloxy)ethanethioamide is unique due to the presence of both the cyclohexyloxy and thioamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

2-cyclohexyloxyethanethioamide

InChI

InChI=1S/C8H15NOS/c9-8(11)6-10-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,11)

InChI Key

ADICCKPEKUUDKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCC(=S)N

Origin of Product

United States

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